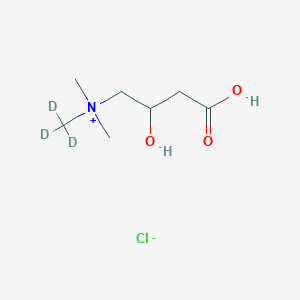
(+/-)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride; 3-Carboxy-2-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-Carnitine-d3 Chloride: is a deuterated form of carnitine, a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound is used as an internal standard for the quantification of L-carnitine by gas chromatography or liquid chromatography-mass spectrometry .
準備方法
Industrial Production Methods: Industrial production of D,L-Carnitine-d3 Chloride involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to maintain the deuterium content and overall chemical integrity of the compound .
化学反応の分析
Types of Reactions: D,L-Carnitine-d3 Chloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group in the carnitine structure can be oxidized under specific conditions.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carnitine derivatives.
科学的研究の応用
D,L-Carnitine-d3 Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-carnitine.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions related to carnitine deficiency and metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
作用機序
The primary mechanism of action of D,L-Carnitine-d3 Chloride involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process is essential for the conversion of fatty acids into energy. The compound also plays a role in maintaining the acetyl-CoA/CoA ratio in cells, which is crucial for various metabolic pathways .
類似化合物との比較
L-Carnitine: The non-deuterated form of carnitine, widely used in dietary supplements and medical treatments.
Acetyl-L-Carnitine: An acetylated form of carnitine with additional roles in cognitive function and neuroprotection.
Propionyl-L-Carnitine: A derivative of carnitine used for its vasodilatory and antioxidant properties.
Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its deuterium content, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms enhances the accuracy and precision of quantitative measurements in analytical applications .
特性
分子式 |
C7H16ClNO3 |
|---|---|
分子量 |
200.68 g/mol |
IUPAC名 |
(3-carboxy-2-hydroxypropyl)-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3; |
InChIキー |
JXXCENBLGFBQJM-NIIDSAIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
正規SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


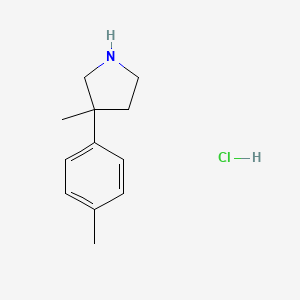
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
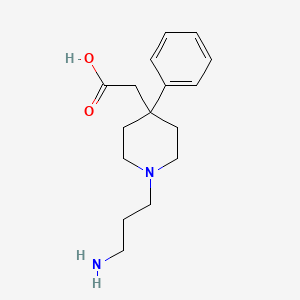
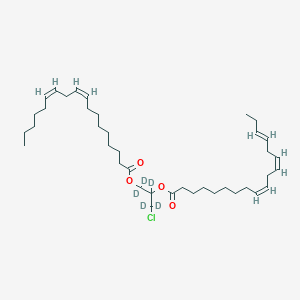
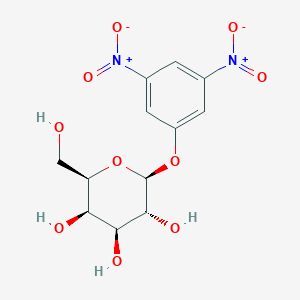

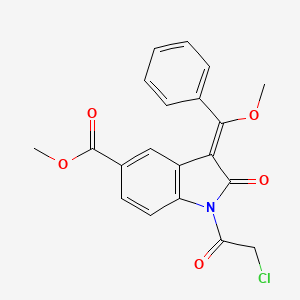
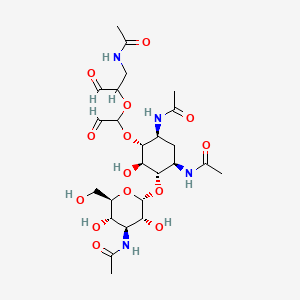

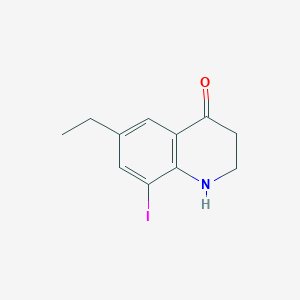

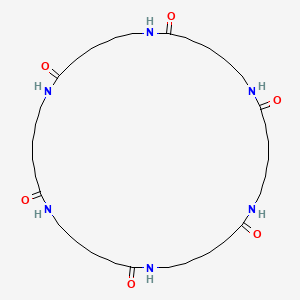
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)

